molecular formula C24H20N2O4S B12032805 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 754230-01-8

3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Cat. No.: B12032805
CAS No.: 754230-01-8
M. Wt: 432.5 g/mol
InChI Key: UMSQBRXLQRZGFJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Thioether Formation:

    Methoxyphenyl Substitution: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds may be explored for their therapeutic potential, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound with a simpler structure.

    2-Phenylquinazolin-4(3H)-one: A similar compound with a phenyl group instead of the methoxyphenyl group.

    3-(4-Hydroxyphenyl)-2-((2-(3-hydroxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: A hydroxylated analog.

Uniqueness

The uniqueness of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

754230-01-8

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C24H20N2O4S/c1-29-18-12-10-17(11-13-18)26-23(28)20-8-3-4-9-21(20)25-24(26)31-15-22(27)16-6-5-7-19(14-16)30-2/h3-14H,15H2,1-2H3

InChI Key

UMSQBRXLQRZGFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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